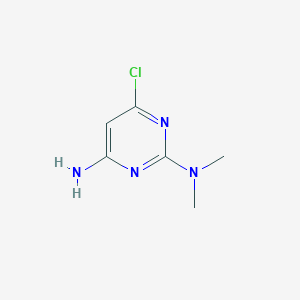

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

6-chloro-2-N,2-N-dimethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWKOBZHKWXQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540054 | |

| Record name | 6-Chloro-N~2~,N~2~-dimethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-39-4 | |

| Record name | 6-Chloro-N2,N2-dimethyl-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N~2~,N~2~-dimethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves reacting N2,N2-dimethylpyrimidine-2,4-diamine with thionyl chloride (SOCl₂) under reflux conditions. This single-step process substitutes a hydroxyl or other leaving group at the 6-position of the pyrimidine ring with chlorine. The reaction typically proceeds as follows:

Key Parameters

-

Temperature : Reflux conditions (70–80°C)

-

Solvent : Anhydrous toluene or dichloromethane

-

Molar Ratio : 1:1.2 (precursor:SOCl₂)

-

Reaction Time : 4–6 hours

Industrial-scale production often employs automated reactors to optimize yield (reported at 75–85%) and minimize by-products like sulfonic acid derivatives.

Workup and Purification

Post-reaction, excess SOCl₂ is neutralized with ice-cold water, and the product is extracted using ethyl acetate. Crystallization from methanol yields a purity of ≥98% (HPLC). This method’s efficiency stems from SOCl₂’s dual role as a chlorinating agent and solvent, though safety protocols for handling corrosive gases (HCl, SO₂) are critical.

Alternative Synthesis via Intermediate Halogenation

Chlorination of 2,4-Diamino-6-Hydroxypyrimidine

A two-step approach first synthesizes 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃):

Optimized Conditions

Selective Dimethylation at the 2-Position

The intermediate 2,4-diamino-6-chloropyrimidine undergoes dimethylation using dimethyl sulfate or methyl iodide under basic conditions:

Critical Factors

-

Base : Aqueous NaOH (10%)

-

Temperature : 50–60°C

-

Selectivity : Controlled pH (9–10) ensures mono-dimethylation at the 2-position.

Comparative Analysis of Methods

Efficiency and Scalability

*Overall yield after two steps.

Advantages and Limitations

-

Direct Method : High yield and simplicity but requires pre-dimethylated precursors, which may be costly.

-

Intermediate Route : Flexibility in modifying substitution patterns but involves hazardous POCl₃ and multi-step purification.

Emerging Techniques and Innovations

Recent patents highlight solvent-free chlorination using microwave assistance, reducing reaction times by 40%. Additionally, flow chemistry systems improve safety in SOCl₂ handling by minimizing human exposure .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) with various nucleophiles, a key pathway for synthesizing derivatives.

Reagents and Conditions

Key Findings :

-

Piperidine substitution under reflux yields high-purity products (85–98%) .

-

Microwave-assisted thiolation enhances reaction efficiency for arylthio derivatives .

-

Suzuki reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in polar solvents .

Oxidation Reactions

The dimethylamino groups and pyrimidine ring are susceptible to oxidation.

Reagents and Products

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| H₂O₂ | Aqueous, 50–80°C | Pyrimidine N-oxides | |

| m-CPBA | Dry dichloromethane, RT | N-Oxidized intermediates |

Mechanistic Insight :

Oxidation primarily targets the pyrimidine nitrogen atoms, forming N-oxide derivatives used in further functionalization .

Reduction Reactions

The chlorine atom or pyrimidine ring can undergo reduction to yield amines or saturated heterocycles.

Reagents and Outcomes

| Reducing Agent | Conditions | Product | Source |

|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | 6-Amino-N²,N²-dimethylpyrimidine | |

| H₂ (Pd/C catalyst) | Ethanol, high pressure | Partially saturated pyrimidines |

Applications :

Reduced derivatives show enhanced solubility and bioactivity, particularly in medicinal chemistry .

Comparative Reactivity

A comparison with analogous compounds highlights unique features:

| Compound | Reactivity at C6 | Preferred Reactions |

|---|---|---|

| 6-Chloro-N²,N²-dimethylpyrimidine | High NAS activity | Substitution > Oxidation |

| 2-Chloro-4,6-dimethylpyrimidine | Moderate NAS activity | Oxidation > Substitution |

| 6-Chlorouracil | Low NAS activity | Reduction > Substitution |

Structural Influence :

The dimethylamino groups at positions 2 and 4 enhance electron density, facilitating nucleophilic substitution at C6 .

Industrial-Scale Considerations

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine serves as a key building block for the synthesis of more complex heterocyclic compounds. It is often used in reactions to create various substituted pyrimidines and other derivatives through methods such as:

- Chlorination : The compound can be synthesized through chlorination processes involving thionyl chloride.

- Substitution Reactions : It can undergo nucleophilic substitution to form derivatives with enhanced properties.

Biology

The compound is utilized in biological research as an important precursor for studying enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological macromolecules effectively. Notably, it has shown potential as a:

- Kinase Inhibitor : The compound can inhibit specific kinases involved in cell proliferation, making it a candidate for cancer therapy .

- Antiviral Agent : Its ability to interfere with nucleic acid synthesis positions it as a potential antiviral agent .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications:

- Antitumor Activity : Studies indicate that this compound can induce cell cycle arrest and apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDKs) and disrupting signaling pathways critical for tumor growth.

- Pharmaceutical Development : It has been explored for developing pharmaceuticals targeting various diseases due to its bioactive properties .

Industry

The compound finds applications in the industrial sector as well:

- Agrochemicals Production : It is used in synthesizing agrochemicals that enhance crop protection.

- Dyes and Pigments : The compound is also involved in producing various dyes due to its chemical stability and reactivity.

Antitumor Activity Study

Research conducted on the antitumor properties of this compound demonstrated significant effects on cancer cell lines. The study revealed that:

- The compound induced apoptosis in various cancer types by activating intrinsic apoptotic pathways.

- It effectively halted the cell cycle progression at the G1/S phase by inhibiting CDK activity.

Synthesis of Derivatives

A series of derivatives based on the pyrimidine core have been synthesized using this compound as a precursor. These derivatives were screened for biological activity against microbial strains:

Mechanism of Action

The mechanism of action of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives

Pyrimidine analogs share the six-membered aromatic ring with two nitrogen atoms but differ in substituent type, position, and biological activity.

Table 1: Comparison of Key Pyrimidine Analogs

Key Observations:

- Positional Isomerism : The N² vs. N⁴ dimethylation in pyrimidines (e.g., 6-Chloro-N²,N² vs. N⁴,N⁴ derivatives) alters hydrogen-bonding patterns, impacting molecular recognition and solubility .

- Substituent Effects : Replacing chloro with methyl (as in 163N) shifts activity from kinase inhibition to lysosome targeting, highlighting the role of electronic and steric properties .

Triazine Derivatives

Triazines feature a six-membered ring with three nitrogen atoms, often used in herbicides. Structural similarities to pyrimidines include chloro and amino substituents.

Table 2: Comparison with Triazine Analogs

Key Observations:

- Toxicity Profile : Simazine exhibits lower acute toxicity in mammals compared to atrazine, which is linked to thyroid and mammary tumors .

- Environmental Impact: Triazines like simazine are dechlorinated by amidohydrolases (e.g., AtzA) to non-toxic metabolites, whereas pyrimidines may require distinct degradation pathways .

Biological Activity

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, effects on various cell lines, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a chlorine atom at the 6-position and two dimethylamino groups at the 2 and 4 positions of the pyrimidine ring. The unique substitution pattern contributes to its distinct chemical reactivity and bioactivity.

The primary mechanism of action for this compound involves its role as a kinase inhibitor . It binds to specific kinases, inhibiting their activity and thus disrupting signaling pathways that lead to cell proliferation. This inhibition can be particularly beneficial in cancer therapy, where uncontrolled cell division is a hallmark of tumor growth.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against several cancer types, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).

- IC50 Values : The IC50 values (the concentration required to inhibit cell growth by 50%) for these cell lines have shown promising results, indicating effective inhibition at low concentrations.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.3 |

| HCT116 | 10.8 |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

Enzyme Inhibition

In addition to its antiproliferative effects, this compound has been investigated for its ability to inhibit specific enzymes involved in cellular signaling pathways:

- Target Enzymes : Studies have identified several kinases as potential targets for this compound, including cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs).

- Inhibition Assays : In vitro assays have confirmed that the compound effectively inhibits these enzymes, leading to decreased phosphorylation of downstream targets involved in cell cycle progression and survival.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Study on Cancer Cell Lines :

- Researchers assessed the cytotoxic effects of the compound on various cancer cell lines.

- Results indicated that it significantly reduced cell viability in a dose-dependent manner.

-

Enzyme Inhibition Study :

- A detailed investigation into its kinase inhibitory properties revealed that it effectively disrupts key signaling pathways.

- This disruption was linked to reduced tumor growth in xenograft models.

- Microbial Activity :

Q & A

Basic: What are the key considerations for synthesizing 6-Chloro-N²,N²-dimethylpyrimidine-2,4-diamine with high purity?

Answer:

Synthesis requires precise control of reaction conditions and purification steps. For example:

- Reagent selection : Use high-purity starting materials like chloropyrimidine derivatives and dimethylamine.

- Reaction optimization : Employ reflux conditions in ethanol or methanol to ensure complete substitution at the N² and N⁴ positions .

- Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradient) followed by recrystallization from ethanol/water mixtures enhances purity.

- Validation : Confirm purity via HPLC (≥98% purity) and characterize using ¹H/¹³C NMR, LC-MS, and elemental analysis .

Basic: How is the crystal structure of 6-Chloro-N²,N²-dimethylpyrimidine-2,4-diamine determined experimentally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution.

- Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 298 K .

- Refinement : SHELX software refines the structure (R factor ≤ 0.058, wR ≤ 0.136). Parameters include triclinic symmetry (space group P1), unit cell dimensions (a = 7.9438 Å, b = 14.225 Å, c = 14.895 Å), and hydrogen-bonding networks involving NH₂ and Cl groups .

Advanced: How can computational methods predict hydrogen-bonding interactions and supramolecular assembly in this compound?

Answer:

- DFT calculations : Use B3LYP/6-311++G** or cc-pVTZ basis sets to model hydrogen bonds between NH₂ groups and annular nitrogen atoms. Compare with SC-XRD data to validate bond lengths and angles .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO) on crystal packing.

- Electrostatic potential maps : Identify regions of high electron density (Cl and NH₂ groups) to predict intermolecular interactions .

Advanced: How to resolve conflicting NMR data during characterization, such as unexpected splitting or integration ratios?

Answer:

- 2D NMR : Perform COSY or HSQC to assign overlapping signals (e.g., NH₂ protons at δ 5.69 ppm in DMSO-d₆) .

- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify exchange broadening due to hydrogen bonding.

- Dynamic effects : Use variable-temperature NMR to detect conformational changes or rotational barriers.

- Cross-validation : Confirm assignments via LC-MS (e.g., [M+H]⁺ ion at m/z 173.06) and compare with computational predictions .

Advanced: How to design derivatives of this compound for kinase inhibition studies?

Answer:

- Substitution strategy : Introduce bioisosteres at the pyrimidine ring (e.g., 2-chlorophenyl or 4-carbamoylphenyl groups) to enhance binding to ATP pockets .

- Synthetic routes : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yield for derivatives like N⁴-(2-chlorophenyl)-N²-(4-carboxyphenyl) analogs .

- Bioactivity assays : Test inhibitory activity against Aurora kinases using fluorescence polarization assays (IC₅₀ ≤ 10 nM) .

Advanced: What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Incubate in 0.1 M HCl/NaOH (25°C, 24 hr) and monitor via HPLC for decomposition products (e.g., demethylation or ring-opening) .

- Thermal stability : Use TGA/DSC to determine decomposition temperature (Td > 200°C) .

- Photostability : Expose to UV light (254 nm) and track changes via UV-Vis spectroscopy.

- Hygroscopicity testing : Store at 25°C/60% RH and measure mass changes over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.